Lesogaberan napadisylate
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Overview
Description
Lesogaberan napadisylate, also known as AZD-3355 napadisylate, is a potent and selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. It was developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD). The compound is known for its peripheral mode of action, inhibiting transient lower esophageal sphincter relaxation, which is a major mechanism behind GERD .
Preparation Methods
The synthesis of Lesogaberan napadisylate involves multiple steps, starting from the appropriate fluorinated precursors. The synthetic route typically includes the introduction of the fluorine atom, followed by the formation of the phosphinic acid moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Lesogaberan napadisylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphinic acid moiety.
Reduction: Reduction reactions can be used to modify the fluorinated carbon center.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying GABA B receptor agonists and their interactions.
Biology: The compound has been used to investigate the role of GABA B receptors in various physiological processes.
Medicine: Lesogaberan napadisylate has shown promise in treating GERD and other conditions related to esophageal sphincter relaxation.
Industry: The compound’s unique properties make it a valuable tool in pharmaceutical research and development .
Mechanism of Action
Lesogaberan napadisylate exerts its effects by selectively binding to GABA B receptors. This binding inhibits transient lower esophageal sphincter relaxation, thereby reducing the occurrence of GERD symptoms. The compound’s peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects. The molecular targets involved include the GABA B receptors, which play a crucial role in regulating esophageal sphincter function .
Comparison with Similar Compounds
Lesogaberan napadisylate is unique in its selective and potent action on GABA B receptors. Similar compounds include:
Baclofen: Another GABA B receptor agonist, but with more central nervous system side effects.
Gabapentin: Primarily used for neuropathic pain, it also interacts with GABA receptors but has a different mechanism of action.
Pregabalin: Similar to gabapentin, it is used for neuropathic pain and has GABAergic effects. This compound stands out due to its peripheral action and reduced side effects compared to these compounds .
Properties
Molecular Formula |
C13H16FNO5PS+ |
---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |
InChI Key |
QERQFECXORQRHA-ZYRQIYSTSA-O |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |
Origin of Product |
United States |
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